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Abstract

PC-766B is a novel 16-membered macrolide antibiotic belonging to the bafilomycin class, first
isolated from the fermentation broth of the actinomycete Nocardia brasiliensis SC-4710.[1] This
document provides a comprehensive technical overview of the discovery, history, and biological
activities of PC-766B. It details the experimental methodologies employed in its initial
characterization and summarizes its potent in vitro and in vivo antitumor and anti-angiogenic
properties. Furthermore, this guide elucidates the putative mechanism of action of PC-766B
through the inhibition of vacuolar-type H+-ATPase (V-ATPase), leading to the disruption of
critical cellular processes such as autophagy and the induction of apoptosis. All quantitative
data are presented in structured tables for clarity, and key molecular pathways and
experimental workflows are visualized using diagrams.

Discovery and History

PC-766B was discovered and first reported in 1993 by a team of researchers at Sumitomo
Pharmaceuticals Research Center in Japan.[1] The producing organism, strain SC-4710, was
identified as Nocardia brasiliensis based on its taxonomic characteristics. The compound was
isolated from the mycelial cake of the fermentation broth and purified through a series of
chromatographic techniques. Structurally, PC-766B is a macrolide antibiotic characterized by a
16-membered lactone ring, distinguishing it as a member of the bafilomycin family.[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10769649?utm_src=pdf-interest
https://www.benchchem.com/product/b10769649?utm_src=pdf-body
https://www.apexbt.com/pc-766b.html
https://www.benchchem.com/product/b10769649?utm_src=pdf-body
https://www.benchchem.com/product/b10769649?utm_src=pdf-body
https://www.benchchem.com/product/b10769649?utm_src=pdf-body
https://www.apexbt.com/pc-766b.html
https://www.benchchem.com/product/b10769649?utm_src=pdf-body
https://www.apexbt.com/pc-766b.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Biological Activities

PC-766B has demonstrated a range of biological activities, most notably its potent antitumor
and anti-angiogenic effects. It also exhibits activity against Gram-positive bacteria and some
fungi and yeasts, while being inactive against Gram-negative bacteria. A notable characteristic
of PC-766B is its weak inhibitory effect on Na+, K+-ATPase.[1]

In Vitro and In Vivo Antitumor Activity

PC-766B has shown significant cytotoxic effects against murine tumor cell lines in vitro and
corresponding antitumor activity in a murine leukemia model in vivo.

Table 1: Antitumor Activity of PC-766B

Cell Line /
Assay Type _ Parameter Value Reference
Animal Model

In Vitro P388 Leukemia

o ) IC50 0.1 ng/ml [1]
Cytotoxicity (murine)
In Vitro B16 Melanoma

o ) IC50 0.5 ng/ml
Cytotoxicity (murine)
In Vivo Antitumor ~ P388 Leukemia b 0.25 mg/kg/day

ose

Activity (CDF1 mice) (i.p.)

Anti-Angiogenic Activity

PC-766B is a potent inhibitor of angiogenesis, a critical process in tumor growth and
metastasis. Its anti-angiogenic properties have been demonstrated through the inhibition of
endothelial cell migration.

Table 2: Anti-Angiogenic Activity of PC-766B
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Assay Type Cell Line Stimulant Parameter Value

Human Umbilical
Vein Endothelial VEGF ED100 1.3 nM
Cells (HUVECS)

Endothelial Cell
Migration

Mechanism of Action

As a member of the bafilomycin class, the primary molecular target of PC-766B is believed to
be the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps
responsible for acidifying intracellular compartments such as lysosomes and endosomes.

Inhibition of V-ATPase by PC-766B disrupts this acidification process, leading to a cascade of
downstream cellular events, including the impairment of autophagy and the induction of
apoptosis. The disruption of lysosomal function prevents the degradation and recycling of
cellular components, a key aspect of autophagy that cancer cells often rely on for survival. This
ultimately triggers apoptotic cell death pathways.

Ditves | Lysosomal Acidification
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Putative mechanism of action of PC-766B.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the initial
characterization of PC-766B, based on standard practices of the time.

Fermentation and Isolation of PC-766B

e Producing Organism:Nocardia brasiliensis SC-4710.

o Fermentation: The strain was cultured in a suitable medium under aerobic conditions. The
fermentation process was carried out in flasks on a rotary shaker, followed by scaling up in
fermenters.

« |solation: The mycelial cake was separated from the fermentation broth by filtration. PC-
766B was extracted from the mycelium using acetone. The crude extract was then subjected
to a series of purification steps including silica gel column chromatography and high-
performance liquid chromatography (HPLC) to yield pure PC-766B.
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Isolation and purification workflow for PC-766B.

In Vitro Cytotoxicity Assay

e Cell Lines: P388 murine leukemia and B16 murine melanoma cells.
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e Method: A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay, was likely used.

o Cells were seeded in 96-well microplates at a suitable density and allowed to attach
overnight.

o PC-766B was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture
medium to achieve a range of final concentrations.

o The culture medium was replaced with the drug-containing medium, and the cells were
incubated for a specified period (e.g., 48-72 hours).

o Following incubation, the MTT reagent was added to each well and incubated to allow for
the formation of formazan crystals by viable cells.

o The formazan crystals were solubilized with a solvent (e.g., acidified isopropanol or
DMSO).

o The absorbance was measured using a microplate reader at a specific wavelength (e.g.,
570 nm).

o The IC50 value, the concentration of PC-766B that inhibits cell growth by 50%, was
calculated from the dose-response curve.

In Vivo Antitumor Assay

e Animal Model: Male CDF1 mice.
e Tumor Model: P388 leukemia.
e Method:
o Mice were inoculated intraperitoneally (i.p.) with P388 leukemia cells.
o Twenty-four hours after tumor inoculation, treatment with PC-766B commenced.

o PC-766B, formulated in a suitable vehicle, was administered intraperitoneally once daily
for a specified number of days.
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o A control group of mice received the vehicle only.

o The antitumor effect was evaluated by comparing the mean survival time of the treated
group to that of the control group.

VEGF-Induced HUVEC Migration Assay

e Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS).

+ Method: A Boyden chamber assay or a similar transwell migration assay was likely
employed.

o HUVECSs were seeded in the upper chamber of a transwell insert with a porous
membrane.

o The lower chamber contained medium supplemented with Vascular Endothelial Growth
Factor (VEGF) as a chemoattractant.

o PC-766B at various concentrations was added to the upper chamber with the cells.

o The chambers were incubated for a period to allow for cell migration through the
membrane towards the VEGF gradient.

o After incubation, non-migrated cells on the upper surface of the membrane were removed.

o Migrated cells on the lower surface of the membrane were fixed, stained (e.g., with Crystal
Violet), and counted under a microscope.

o The extent of migration in the presence of PC-766B was compared to the control (VEGF
alone) to determine the inhibitory effect.

Na+, K+-ATPase Inhibition Assay

o Enzyme Source: Purified Na+, K+-ATPase from a suitable tissue source (e.g., porcine brain
cortex).

o Method: The assay measures the amount of inorganic phosphate (Pi) released from the
hydrolysis of ATP by the enzyme.
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o The enzyme preparation was pre-incubated with various concentrations of PC-766B in a
reaction buffer containing Na+, K+, and Mg2+.

o The enzymatic reaction was initiated by the addition of ATP.

o The reaction was allowed to proceed for a specific time at a controlled temperature (e.g.,
37°C) and then stopped by the addition of an acid solution.

o The amount of liberated inorganic phosphate was determined colorimetrically using a
reagent such as ammonium molybdate.

o The activity of Na+, K+-ATPase in the presence of PC-766B was compared to the activity
in its absence to determine the extent of inhibition.

Conclusion

PC-766B is a potent macrolide antibiotic with significant antitumor and anti-angiogenic
properties. Its mechanism of action, likely through the inhibition of V-ATPase, presents a
compelling target for further investigation in the context of cancer drug development. The
detailed experimental protocols and quantitative data provided in this guide offer a solid
foundation for researchers and scientists to build upon in exploring the therapeutic potential of
PC-766B and its analogs. Further studies are warranted to fully elucidate its signaling
pathways and to evaluate its efficacy and safety in more advanced preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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